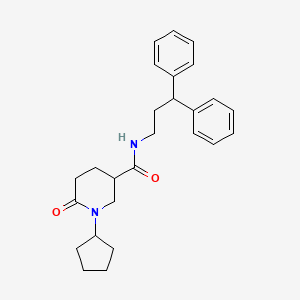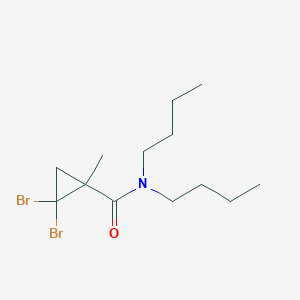
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-109, is a synthetic compound that belongs to the class of molecules known as piperidinecarboxamides. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase 2 (HDAC2), which plays a crucial role in the regulation of gene expression. The inhibition of HDAC2 by CPP-109 has been shown to have a number of potential applications in scientific research, including the study of neurological disorders, cancer, and other diseases.
作用机制
The mechanism of action of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of the enzyme HDAC2. HDAC2 is responsible for the removal of acetyl groups from histone proteins, which can lead to a tightening of chromatin structure and a decrease in gene expression. The inhibition of HDAC2 by this compound leads to an increase in the acetylation of histone proteins, which can lead to a relaxation of chromatin structure and an increase in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a number of factors, including the dose, duration of treatment, and the specific cell types or tissues being studied. Studies have shown that the inhibition of HDAC2 by this compound can lead to changes in the expression of a number of genes that are involved in a wide range of cellular processes, including cell growth and division, apoptosis, and DNA repair.
实验室实验的优点和局限性
One of the main advantages of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide for lab experiments is its high selectivity for HDAC2. This allows researchers to specifically target the inhibition of HDAC2 without affecting other HDAC isoforms or other enzymes. However, one limitation of this compound is its relatively low potency, which may require higher doses or longer treatment times to achieve the desired effects.
未来方向
There are a number of potential future directions for research involving 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of HDAC2 that can be used for therapeutic applications. Another area of research involves the identification of specific genes or pathways that are regulated by HDAC2 inhibition, which could lead to the development of new treatments for a variety of diseases. Finally, studies are needed to investigate the long-term effects of HDAC2 inhibition by this compound, particularly in terms of potential side effects or toxicities.
合成方法
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide can be synthesized using a number of different methods, including the reaction of 1-cyclopentylpiperidine-4-carboxylic acid with 3,3-diphenylpropylamine in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with oxalyl chloride and then with 2-amino-5-methylthiazole to yield the final product, this compound.
科学研究应用
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound in the treatment of neurological disorders such as addiction, depression, and anxiety. Studies have shown that the inhibition of HDAC2 by this compound can lead to an increase in the expression of certain genes that are involved in the regulation of mood and behavior.
Another area of research involves the use of this compound in the treatment of cancer. Studies have shown that the inhibition of HDAC2 by this compound can lead to an increase in the expression of certain genes that are involved in the regulation of cell growth and division. This has led to the development of this compound as a potential anti-cancer agent.
属性
IUPAC Name |
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c29-25-16-15-22(19-28(25)23-13-7-8-14-23)26(30)27-18-17-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-24H,7-8,13-19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDZTPIETIXVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)

![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)

![1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6077035.png)
![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)